

Anadoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Anadoline**
Cat. No.: **B3035025**

[Get Quote](#)

A Note on Nomenclature: Initial searches for "**Anadoline**" yield limited specific data. However, a significant body of research exists for "Enadoline," a potent kappa-opioid receptor agonist with a similar name. This guide will focus on Enadoline, as it is the likely subject of interest for researchers in drug development.

Chemical Identifiers

Identifier	Value
IUPAC Name	[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl (2R,3S)-3-hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxypentanoate[1]
CAS Number	28513-29-3[1]
Molecular Formula	C ₂₀ H ₃₁ NO ₇ [1]

Core Compound Summary

Enadoline is a highly selective and potent kappa-opioid receptor (KOR) agonist.[2] It has been investigated for its analgesic properties, though its development was hampered by dose-limiting side effects such as dysphoria and visual distortions.[1] Despite this, its potent activity at the KOR makes it a valuable tool for research into the kappa-opioid system and its therapeutic potential, particularly in conditions like postoperative pain and potentially in the management of comatose head injury or stroke where psychotropic side effects are less of a concern.[1][2]

Quantitative Data

Analgesic Efficacy in a Rat Model of Surgical Pain[2]

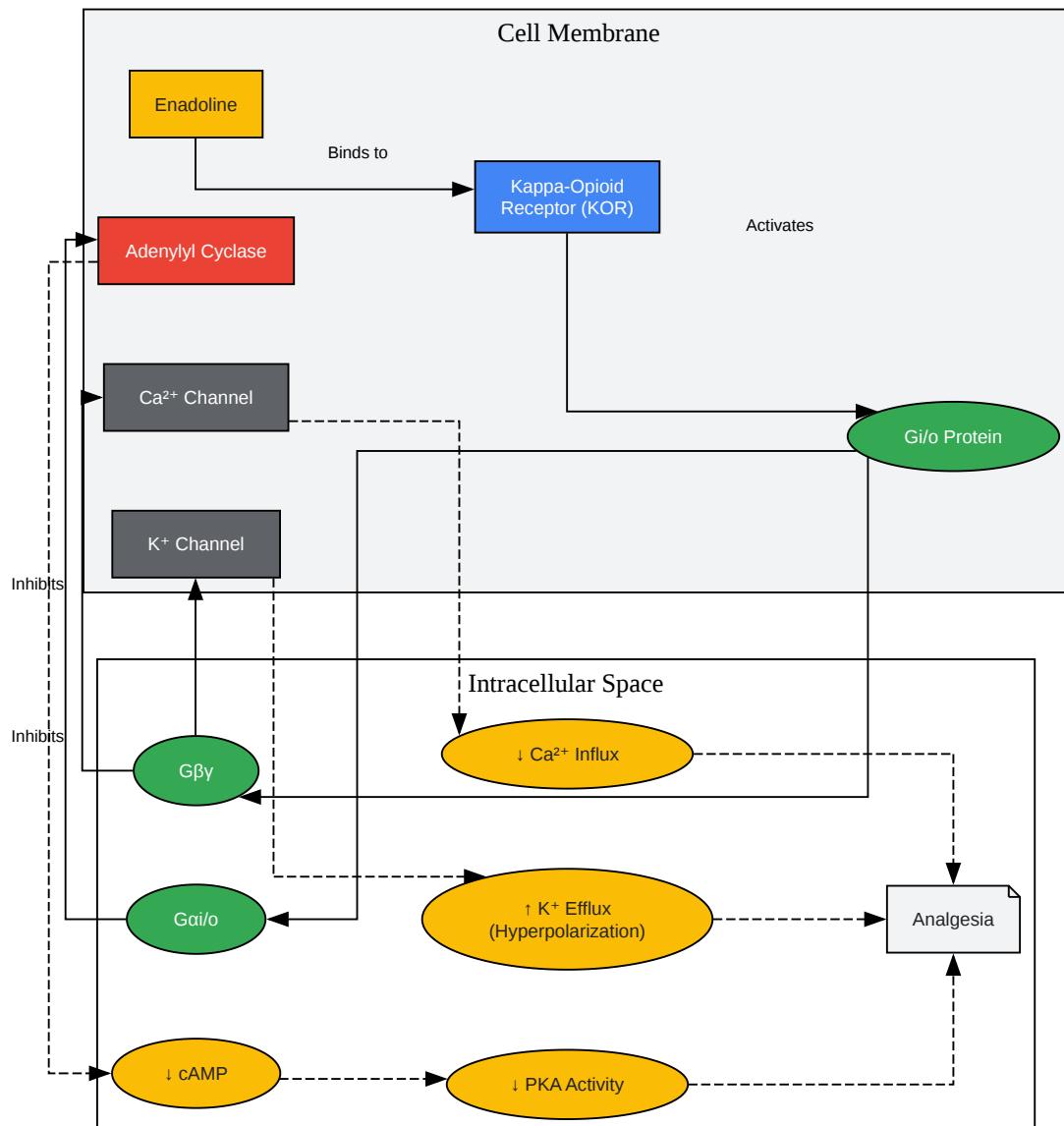
Parameter	Dose (i.v.)	Observation
Thermal Hyperalgesia	1-100 µg/kg (pre-surgery)	Dose-dependent blockade for over 24 hours.
Static Allodynia	10 µg/kg (pre-surgery)	Blockade for over 24 hours.
Dynamic Allodynia	10 µg/kg (pre-surgery)	Blockade for over 24 hours.
Maintenance of Hyperalgesia and Allodynia	100 µg/kg (post-surgery)	Complete blockade with a shorter duration of action (2 hours).

Pharmacodynamic Effects in Humans[3][4]

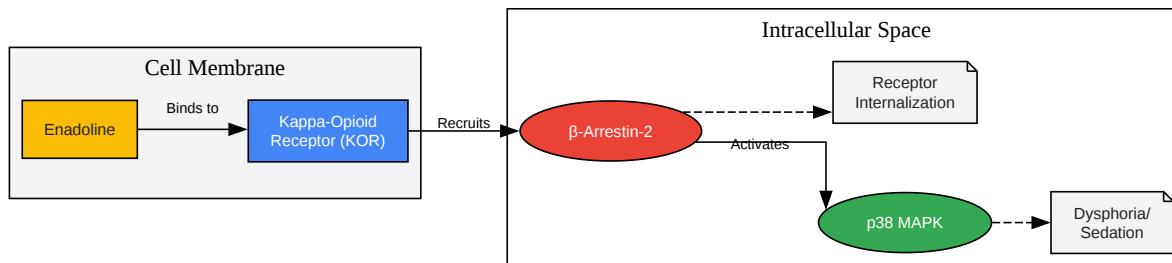
Parameter	Dose (i.m.)	Observation
Sedation, Confusion, Dizziness	20-80 µg/70 kg	Significant increases in these measures.
Visual Distortions, Depersonalization	20-80 µg/70 kg	Production of these effects.
Psychotomimetic Effects	160 µg/70 kg	Dose not tolerated.
Urinary Output	20-80 µg/70 kg	Increased urinary output.

Potency

Comparison	Potency of Enadoline
vs. Morphine	25 times more potent as an analgesic.[1]
vs. U-62066 (another KOR agonist)	17 times more potent.[1]


Mechanism of Action and Signaling Pathways

Enadoline exerts its effects by acting as an agonist at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[3] The activation of KORs by enadoline initiates


downstream signaling cascades that are primarily inhibitory to neuronal function.

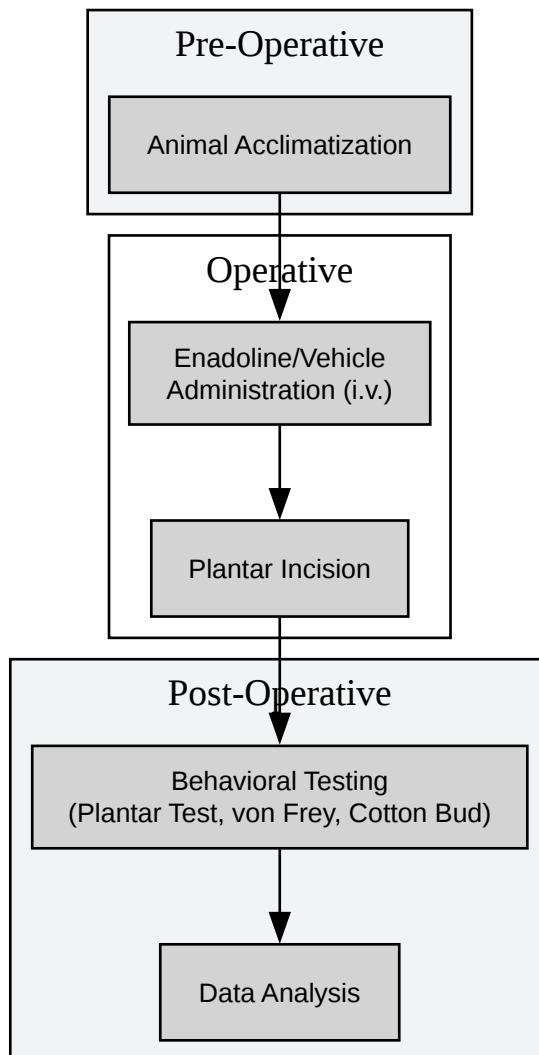
The canonical signaling pathway for KOR activation involves two main arms: a G-protein dependent pathway and a β -arrestin-2 dependent pathway.^[3]

- G-protein Dependent Pathway: This pathway is associated with the analgesic and anti-pruritic effects of KOR agonists.^[3] Upon endoline binding, the $G\alpha_i/o$ subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The $G\beta$ subunit can also directly interact with and inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced neuronal excitability.
- β -arrestin-2 Dependent Pathway: This pathway is thought to mediate the dysphoric and sedative effects of KOR agonists.^[3] Following receptor activation, β -arrestin-2 is recruited to the receptor, which can lead to receptor desensitization and internalization, as well as initiating its own signaling cascades, including the activation of p38 mitogen-activated protein kinase (MAPK).^[4]

[Click to download full resolution via product page](#)

Enadoline G-protein signaling pathway.

[Click to download full resolution via product page](#)

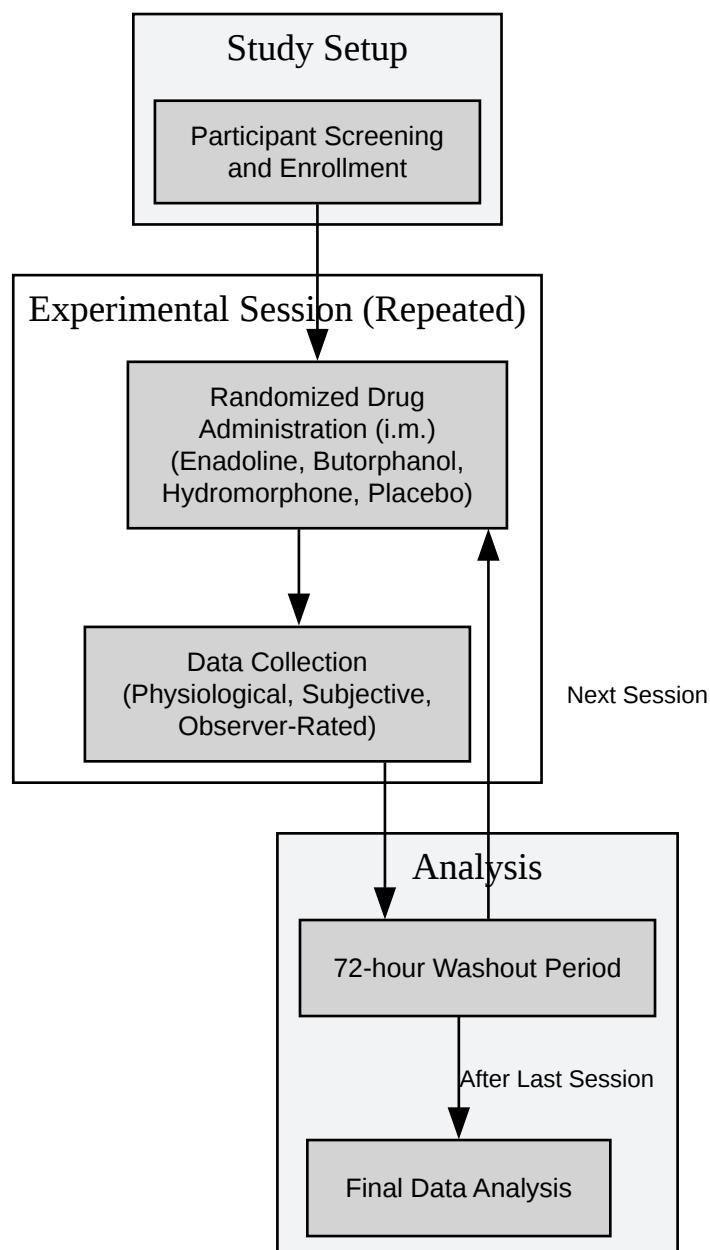

Enadoline β-arrestin-2 signaling pathway.

Experimental Protocols

Rat Model of Postoperative Pain[2]

- Objective: To assess the antihyperalgesic and antiallodynic effects of enadoline.
- Animal Model: Male Sprague-Dawley rats.
- Surgical Procedure: A 1 cm incision is made through the skin and fascia of the plantar surface of the hind paw.
- Drug Administration: Enadoline is administered intravenously (i.v.) either 15 minutes before surgery (pre-emptive) or 1 hour after surgery (treatment).
- Behavioral Testing:
 - Thermal Hyperalgesia: The plantar test is used to measure the latency of paw withdrawal from a radiant heat source.
 - Static Allodynia: Von Frey filaments of varying bending forces are applied to the plantar surface of the paw to determine the paw withdrawal threshold.
 - Dynamic Allodynia: The plantar surface of the paw is lightly stroked with a cotton bud to assess the withdrawal response.

- Data Analysis: The paw withdrawal latencies and thresholds are compared between enadoline-treated and vehicle-treated groups.


[Click to download full resolution via product page](#)

Workflow for the rat postoperative pain model.

Human Pharmacodynamic Study[3][4]

- Objective: To characterize the pharmacodynamic effects of enadoline in humans.
- Study Population: Healthy adult volunteers with a history of polysubstance abuse.
- Study Design: Double-blind, placebo-controlled, crossover study.

- Drug Administration: Enadoline, butorphanol (a mixed mu/kappa agonist), hydromorphone (a mu agonist), and placebo are administered intramuscularly (i.m.) in a randomized order. A minimum of a 72-hour washout period is maintained between sessions.
- Data Collection:
 - Physiological Measures: Respiratory rate, heart rate, blood pressure, and pupil diameter are monitored.
 - Subjective Measures: Standardized questionnaires are used to assess mood, feelings of euphoria, sedation, confusion, and other subjective effects (e.g., visual analog scales for "high").
 - Observer-Rated Measures: Trained observers rate participants' signs of intoxication and sedation.
- Data Analysis: The effects of each active drug are compared to placebo and to each other using appropriate statistical methods.

[Click to download full resolution via product page](#)

Workflow for the human pharmacodynamic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enadoline - Wikipedia [en.wikipedia.org]
- 2. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anadoline: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3035025#anadoline-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b3035025#anadoline-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com